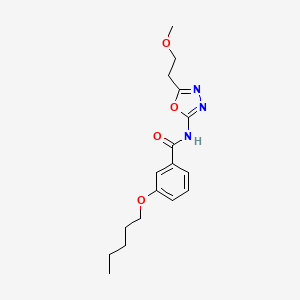

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthetic route for Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate involves the bromination of a pyrazole ring and subsequent esterification of the carboxylic acid group. Detailed synthetic methods and reaction conditions can be found in relevant literature .

Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and cross-coupling reactions. Researchers have explored its reactivity in different contexts .

Scientific Research Applications

Synthesis and Intermediate Use

Ethyl 3-bromo-1-(1-ethoxyethyl)-1H-pyrazole-4-carboxylate and its derivatives are primarily recognized for their roles as intermediates in the synthesis of various compounds. For instance, they serve as important intermediates in the synthesis of new insecticides like chlorantraniliprole. The significance of these compounds lies in their high yield and purity, making them valuable in industrial applications due to their straightforward synthesis process and cost-effectiveness (Lan Zhi-li, 2007). Similarly, other derivatives have been synthesized through esterification and bromination processes, further emphasizing their role in the creation of significant chemical intermediates (Ji Ya-fei, 2009).

Catalysis and Synthesis Enhancement

In terms of enhancing synthesis processes, this compound derivatives have been utilized to facilitate regio-selective synthesis. For example, the use of indium bromide as a catalyst in the synthesis of pyrazole-4-carboxylates highlights the compound's role in improving the efficiency of chemical reactions. This process benefits from ultrasound irradiation, leading to a more efficient and selective synthesis (K. Prabakaran et al., 2012).

Structural Formation and Modification

The compound and its derivatives are also pivotal in the structural formation and modification of various chemical entities. For instance, they partake in reactions leading to the formation of regioisomeric pyrazoles and the selective formation of specific pyrazole derivatives. This indicates their versatility and importance in creating a wide range of chemical structures with potential applications across different fields (E. I. Mikhed’kina et al., 2009).

Applications in Optical and Material Sciences

Further expanding their utility, derivatives of this compound have shown potential in optical and material sciences. Specific derivatives have demonstrated nonlinear optical properties, making them candidates for optical limiting applications. This highlights the compound's role in the development of new materials with specialized optical characteristics (B. Chandrakantha et al., 2013).

Safety and Hazards

- MSDS : Link to MSDS

properties

IUPAC Name |

ethyl 3-bromo-1-(1-ethoxyethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O3/c1-4-15-7(3)13-6-8(9(11)12-13)10(14)16-5-2/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVDTYZNXKHMMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=C(C(=N1)Br)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)